molecular formula C19H20N2O B7584479 (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone

(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone

Cat. No. B7584479
M. Wt: 292.4 g/mol
InChI Key: SOBYHPQCDWIPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MDMB-BICA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but its unique chemical structure has led to increased interest in its effects on the human body.

Mechanism of Action

(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. Specifically, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone binds to cannabinoid receptors in the brain and other parts of the body, leading to the activation of signaling pathways that modulate these processes.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its anti-inflammatory effects, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to have analgesic properties, suggesting that it may be effective in treating pain. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its potency, which allows researchers to study its effects at relatively low concentrations. However, one limitation is its lack of selectivity for specific cannabinoid receptors, which can make it difficult to determine the specific mechanisms underlying its effects.

Future Directions

Future research on (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone could focus on its potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Additional studies could also investigate its effects on other physiological processes, such as appetite regulation and mood. Furthermore, research could be conducted to develop more selective analogs of (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone that target specific cannabinoid receptors, which could provide insights into the specific mechanisms underlying its effects.

Synthesis Methods

(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multistep process that involves the reaction of piperidine with benzaldehyde, followed by the reaction of the resulting compound with 6-methylpyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. In one study, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone was found to have anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for respiratory diseases.

properties

IUPAC Name

(4-benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-15-6-5-9-18(20-15)19(22)21-12-10-17(11-13-21)14-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBYHPQCDWIPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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